Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
It is known that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
One study has shown that a compound similar to this compound, namely methyl 6-amino-4-isobutoxy-1h-indazole-2-carboxylate, showed inhibitory activity against influenza a .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-nitro-1-methyl-1H-indazole-3-carboxylate with a reducing agent such as tin(II) chloride in the presence of sodium acetate in tetrahydrofuran (THF) to yield the desired amino compound . The methylation of the resulting compound can be achieved using methyl iodide (MeI) to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Tin(II) chloride in the presence of sodium acetate in THF is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 6-Amino-1-methyl-1H-indazole-3-carboxamide
- Methyl 6-amino-1H-indazole-3-carboxylate
Uniqueness
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 6-amino-1-methylindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJBIVYMGOJTEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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